7-Methylbenz(a)anthracene-3,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
71989-02-1 |
|---|---|
Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
7-methylbenzo[a]anthracene-3,4-dione |
InChI |
InChI=1S/C19H12O2/c1-11-13-5-3-2-4-12(13)10-17-14(11)6-7-16-15(17)8-9-18(20)19(16)21/h2-10H,1H3 |
InChI Key |
XUEZVDKAGOWVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C=CC(=O)C3=O |
Origin of Product |
United States |
Alternative Metabolic Activation Routes and Their Contributions
Radical Cation Pathway and Quinone Formation
An alternative mechanism for the formation of PAH quinones involves a one-electron oxidation of the parent hydrocarbon to create a radical cation. nih.gov This pathway, often mediated by cytochrome P-450, can lead directly to the formation of quinones. nih.gov For benzo[a]pyrene, a related PAH, it has been demonstrated that the radical cation pathway is a viable route to quinone products, distinct from the dihydrodiol oxidation pathway. nih.gov This suggests that a similar radical cation mechanism could contribute to the pool of quinones formed from 7-MBA.
Diol-Epoxide Pathway of the Parent Hydrocarbon as a Parallel Mechanism
The most widely recognized metabolic activation pathway for many PAHs, including 7-MBA, is the diol-epoxide pathway. nih.govnih.gov This multi-step process begins with cytochrome P450-catalyzed epoxidation of the 7-MBA molecule, followed by hydrolysis by epoxide hydrolase to form a trans-dihydrodiol. wikipedia.orgnih.gov Subsequent epoxidation of the dihydrodiol, again by cytochrome P450, generates a highly reactive diol-epoxide. nih.govnih.govnih.gov Specifically for 7-MBA, the bay-region trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide (7-MBA-3,4-diol 1,2-oxide) is considered a key ultimate carcinogenic metabolite. nih.govnih.gov This pathway runs in parallel to the o-quinone formation route and does not produce 7-Methylbenz(a)anthracene-3,4-dione, but it is a critical component of the total metabolic activation of 7-MBA. nih.govnih.gov
Detoxification Pathways of 7 Methylbenz a Anthracene Metabolites
DNA Adduct Formation by this compound
There are no available studies that describe the formation of DNA adducts by this compound. Research on the parent compound, 7-MBA, has shown that its diol-epoxide metabolites form covalent adducts with DNA bases.
Generation of Reactive Oxygen Species (ROS) and Oxidative DNA Damage
While the generation of reactive oxygen species through the redox cycling of quinone structures is a known mechanism of toxicity for many polycyclic aromatic hydrocarbon (PAH) derivatives, specific studies demonstrating this process for this compound are not present in the available literature. The carcinogenic activity of related compounds, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), is recognized to involve increased oxidative damage through their metabolism. researchgate.net
Induction of Oxidative DNA Lesions, e.g., 8-oxo-2'-deoxyguanosine (8-oxo-dGuo)
The genotoxicity of this compound, a key ortho-quinone metabolite of 7-methylbenz(a)anthracene (7-MBA), is significantly attributed to its capacity to induce oxidative stress within the cell. A primary mechanism involves the generation of reactive oxygen species (ROS) through redox cycling, which subsequently damages cellular macromolecules, including DNA. One of the most critical oxidative DNA lesions formed through this process is 8-oxo-2'-deoxyguanosine (8-oxo-dGuo), a well-established biomarker of oxidative DNA damage.
Research on polycyclic aromatic hydrocarbon (PAH) o-quinones demonstrates that these compounds can generate 8-oxo-dGuo in the presence of copper ions. nih.gov The process is dependent on the redox cycling of the quinone, which involves the reduction of Cu(II) to Cu(I), leading to the production of ROS such as the superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov The formation of 8-oxo-dGuo by PAH o-quinones is significantly inhibited by catalase, a Cu(I)-specific chelator like bathocuproine, and scavengers of the copper-hydroperoxo complex, indicating the essential roles of H₂O₂, Cu(I), and other reactive oxygen species in the damaging mechanism. nih.gov
Table 1: Relative Efficiency of 8-oxo-dGuo Formation by Various PAH o-Quinones This table illustrates the comparative ability of different polycyclic aromatic hydrocarbon o-quinones to generate the oxidative DNA lesion 8-oxo-dGuo, as documented in scientific literature.
| PAH o-Quinone | Relative Rank of 8-oxo-dGuo Generation |
|---|---|
| Naphthalene-1,2-dione | 1 (Highest) |
| Benz(a)anthracene-3,4-dione | 2 |
| 7,12-Dimethylbenz(a)anthracene-3,4-dione | 3 |
| Benzo(a)pyrene-7,8-dione | 4 (Lowest) |
Source: Adapted from research findings on PAH o-quinone-induced DNA damage. nih.gov
Mutagenic Consequences of Oxidative Damage
The formation of oxidative lesions such as 8-oxo-dGuo is a critical initiating event in chemical carcinogenesis due to its high mutagenic potential. During DNA replication, 8-oxo-dGuo can mispair with adenine (B156593) (A) instead of cytosine (C), leading to G:C to T:A transversion mutations if not repaired. Research on benzo(a)pyrene-7,8-dione, another PAH o-quinone, has shown its ability to induce G to T transversions in vitro, a mutational signature observed in human lung cancer. nih.gov
Beyond specific base substitutions, PAH o-quinones have been identified as potent direct-acting mutagens in bacterial assays, such as the Ames test. nih.gov Studies using various Salmonella typhimurium tester strains revealed that these compounds are predominantly frameshift mutagens. nih.gov Interestingly, the mutagenicity of PAH o-quinones does not appear to increase with metabolic activation, suggesting they act directly on DNA. nih.gov The proposed mechanism for this mutagenicity is linked to the ability of the planar PAH o-quinone structure to intercalate into the DNA helix and subsequently form covalent adducts, a process that is distinct from the damage caused by ROS generation. nih.gov Therefore, the mutagenic consequences of exposure to this compound are likely twofold: point mutations arising from oxidative lesions like 8-oxo-dGuo and frameshift mutations stemming from direct interaction with the DNA structure.
Interactions with Cellular Macromolecules Beyond Nucleic Acids
Reactivity with Cellular Thiols (e.g., Glutathione, L-Cysteine, N-Acetyl-L-Cysteine)
In addition to reacting with DNA, this compound readily interacts with cellular nucleophiles, particularly thiols. This reactivity is a key aspect of its metabolism, detoxification, and toxicity. Cellular thiols such as glutathione (GSH), L-cysteine, and the precursor N-acetyl-L-cysteine can engage in conjugation reactions with electrophilic PAH o-quinones. These reactions can be enzymatic or non-enzymatic and typically proceed via a Michael-type 1,4-addition mechanism, forming stable thioether adducts. nih.gov
The chemical structure of the PAH o-quinone influences its reactivity with thiols. Studies have established a clear hierarchy of reactivity among different benz(a)anthracene-based quinones with GSH. Methylation, particularly in the bay and peri regions, has been shown to enhance this reactivity. nih.gov This suggests that the methyl group on this compound increases its electrophilicity compared to the parent BA-3,4-dione. The reaction with L-cysteine can be more complex, with evidence showing that addition can occur through either the sulfur (S) or nitrogen (N) atom of the amino acid. nih.gov The conjugation with GSH is a critical detoxification pathway, as it renders the molecule more water-soluble for excretion. However, the depletion of cellular GSH pools by reactive quinones can also compromise cellular antioxidant defenses, exacerbating oxidative stress.
Table 2: Reactivity Order of PAH o-Quinones with Glutathione (GSH) This table ranks various polycyclic aromatic hydrocarbon o-quinones based on their reaction rate with the cellular thiol glutathione, highlighting the influence of methyl substitution.
| PAH o-Quinone | Relative Reactivity with GSH |
|---|---|
| 7,12-Dimethylbenz(a)anthracene-3,4-dione (7,12-DMBAQ) | Highest |
| This compound (7-methyl-BAQ) | Intermediate |
| 12-Methyl-BAQ | Intermediate |
| Benz(a)anthracene-3,4-dione (BAQ) | Intermediate |
| Benzo(a)pyrene-7,8-dione (BPQ) | Lowest |
Source: Based on kinetic studies of thiol addition to PAH o-quinones. nih.gov
Potential for Covalent Adduct Formation with Proteins and Peptides
The high electrophilicity of this compound not only drives its reaction with low-molecular-weight thiols but also facilitates the formation of covalent adducts with larger macromolecules like proteins and peptides. Nucleophilic amino acid residues, such as cysteine and potentially histidine and lysine, present on protein surfaces can serve as targets for arylation by the quinone. This covalent modification can alter the protein's structure and function, leading to enzyme inactivation, disruption of cellular signaling pathways, and elicitation of immune responses.
Biological Activity and Carcinogenic Efficacy in Research Models
In Vivo Carcinogenicity and Tumorigenesis Studies in Animal Models
Animal models, particularly mouse skin carcinogenesis assays, have been crucial for establishing the carcinogenic potential of 7-MBA and its metabolites in a whole-organism context.
The mouse skin initiation-promotion model is a classic system for studying the carcinogenic activity of chemical compounds. In this model, a single application of a tumor initiator is followed by repeated applications of a tumor promoter. SENCAR (SENsitivity to CARcinogenesis) mice are a stock of mice specifically bred for their high susceptibility to skin tumor induction.
Studies using SENCAR mice have been instrumental in evaluating the tumor-initiating activity of various PAHs, including derivatives of benz[a]anthracene. nih.govnih.gov These studies have helped to delineate the structure-activity relationships that determine the carcinogenic potency of these compounds.
Research has consistently shown that 7-MBA is a potent tumor initiator in mouse skin. nih.govnih.gov Its activity is significantly greater than that of the parent compound, benz[a]anthracene. nih.gov The position of the methyl group on the benz[a]anthracene skeleton has a profound impact on carcinogenic activity. nih.gov
The metabolic activation of 7-MBA is considered to proceed via its bay-region dihydrodiol-epoxide, trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz[a]anthracene 1,2-oxide (7-MBA-3,4-diol 1,2-oxide). nih.gov The formation of DNA adducts from this reactive intermediate is believed to be the critical event in tumor initiation. nih.gov Studies in SENCAR mouse epidermis have identified the specific DNA adducts formed following topical application of 7-MBA. nih.gov The major adduct has been identified as arising from the reaction of the anti-diol-epoxide of 7-MBA with deoxyguanosine residues in DNA. nih.gov The level of this and other DNA adducts correlates with the tumor-initiating activity of the hydrocarbon. nih.govnih.gov
Comparative studies with other methylated and fluorinated benz[a]anthracenes have further illuminated the structural features that enhance tumorigenicity. For example, 7-methylbenz[a]anthracene (B135024) is approximately twice as active as 12-methylbenz[a]anthracene as a tumor initiator. nih.gov The presence of a methyl group at the 7-position appears to be particularly effective in enhancing carcinogenic activity. nih.gov
Table of Research Findings on the Biological Activity of 7-Methylbenz(a)anthracene and its Metabolites
| Assay | Cell/Animal Model | Compound(s) Tested | Key Findings | Reference(s) |
|---|---|---|---|---|
| Malignant Transformation | Mouse M2 Fibroblasts | 7-MBA, 1,2-diol, 3,4-diol, 5,6-diol, 8,9-diol | The 3,4-diol was the most active in inducing transformation, more so than 7-MBA itself. The 5,6-diol was inactive. | nih.gov |
| Mutagenicity | V79 Chinese Hamster Cells | 7-MBA Dihydrodiols | The mutagenicity of the dihydrodiols mirrored their transforming activity, with the 3,4-diol being the most potent. | nih.gov |
| Mutagenicity | Salmonella typhimurium TA100 | 7-MBA | Dihydrodiol dehydrogenase decreased the mutagenicity of 7-MBA in the presence of metabolic activation. | nih.gov |
| Tumor Initiation | SENCAR Mice | 7-MBA, 12-MBA, Benz[a]anthracene | 7-MBA was a more potent tumor initiator than 12-MBA and significantly more active than benz[a]anthracene. | nih.gov |
| DNA Adduct Formation | SENCAR Mouse Epidermis | 7-MBA | The major DNA adduct was identified as originating from the anti-diol-epoxide of 7-MBA reacting with deoxyguanosine. The level of adducts correlated with tumor-initiating activity. | nih.gov |
Table of Chemical Compounds
| Compound Name |
|---|
| 7-Methylbenz(a)anthracene (7-MBA) |
| 7-Methylbenz(a)anthracene-3,4-dione |
| 7-Methylbenz(a)anthracene-3,4-dihydrodiol |
| 7-Methylbenz(a)anthracene-8,9-dihydrodiol |
| 7-Methylbenz(a)anthracene-1,2-dihydrodiol |
| 7-Methylbenz(a)anthracene-5,6-dihydrodiol |
| trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz(a)anthracene 1,2-oxide (7-MBA-3,4-diol 1,2-oxide) |
| Benz[a]anthracene |
| 12-Methylbenz(a)anthracene (12-MBA) |
| 7-Ethylbenz(a)anthracene (B1196495) (7-EBA) |
| Dibenz[a,c]anthracene |
Mouse Skin Carcinogenesis Models (e.g., SENCAR mice)
DNA Adduct Formation in Target Tissues (e.g., epidermis)
The carcinogenic potential of polycyclic aromatic hydrocarbons (PAHs) is intrinsically linked to their metabolic activation into reactive intermediates that can covalently bind to cellular macromolecules, most notably DNA. The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. In the case of 7-methylbenz(a)anthracene (7-MBA), a well-established carcinogen, its biological activity is mediated through its metabolic conversion to diol epoxides.
Research has demonstrated that following topical application to SENCAR mouse epidermis, 7-MBA undergoes metabolic activation to form DNA adducts. nih.gov Studies utilizing ³²P-postlabeling techniques have identified the presence of deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) adducts derived from both the anti- and syn-bay-region diol-epoxides of 7-MBA (anti- and syn-7-MBADEs). nih.gov The major DNA adduct identified in mouse epidermis is tentatively characterized as (+)-anti-7-MBADE-trans-N²-dGuo. nih.gov
The total covalent binding of 7-MBA to epidermal DNA has been quantified, providing a measure of its DNA-damaging potential. nih.gov Twenty-four hours after a single topical application, the level of total covalent binding was determined to be approximately 0.37 ± 0.07 pmol/mg DNA. nih.gov This level of DNA binding is significant and correlates with the tumor-initiating activity of this hydrocarbon. nih.gov In addition to the major adduct, several other minor and unidentified DNA adducts have also been detected, indicating a complex pattern of DNA damage induced by 7-MBA. nih.gov
The metabolic activation pathway leading to these DNA adducts is thought to primarily involve the formation of a bay-region dihydrodiol-epoxide, specifically trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz(a)anthracene 1,2-oxide (7-MBA-3,4-diol 1,2-oxide). nih.govnih.gov This reactive intermediate is believed to be the ultimate carcinogenic metabolite responsible for the formation of the observed hydrocarbon-nucleic acid products in mouse skin. nih.gov
Evaluation in Other Tissue-Specific Carcinogenesis Models (e.g., mouse lung tissue, rat liver)
The carcinogenic activity of 7-methylbenz(a)anthracene (7-MBA) and its metabolites has been investigated in various tissue-specific models to understand their broader carcinogenic potential. In an in vitro-in vivo carcinogenicity test using mouse lung tissue, 7-MBA and several of its metabolites were evaluated. nih.gov The process involved incubating mouse lung tissue with the test compound, followed by implantation into isologous mice. nih.gov This model revealed that 7-MBA, its 5,6-oxide, and its trans-5,6- and trans-8,9-dihydrodiols were all capable of inducing adenomas, although the yields were small. nih.gov Notably, the 5,6-oxide metabolite also resulted in the formation of two carcinomas, indicating its significant carcinogenic activity in this model. nih.gov
In studies involving rat liver, the metabolism of 7-MBA has been examined using liver microsomes from rats pre-treated with 3-methylcholanthrene, a known inducer of drug-metabolizing enzymes. nih.gov These studies showed that rat liver microsomes metabolize 7-MBA into several dihydrodiols, including the 3,4-, 5,6-, and 10,11-dihydrodiols. nih.gov The profile of metabolites was qualitatively similar to that observed in other biological systems, though with some quantitative differences. nih.gov The formation of these various metabolites, particularly the dihydrodiols which are precursors to carcinogenic diol-epoxides, underscores the potential for 7-MBA to initiate carcinogenesis in the liver.
Comparative Carcinogenic Potential with Structurally Related PAHs (e.g., 7,12-Dimethylbenz(a)anthracene)
The carcinogenic potency of 7-methylbenz(a)anthracene (7-MBA) is often contextualized by comparing it to structurally related and highly potent polycyclic aromatic hydrocarbons like 7,12-dimethylbenz(a)anthracene (DMBA). wikipedia.org Such comparisons are crucial for understanding the structure-activity relationships that govern the carcinogenic efficacy of these compounds.
Studies directly comparing the DNA binding activity of 7-MBA and DMBA in SENCAR mouse epidermis have provided significant insights. The level of total covalent DNA binding of 7-MBA (0.37 ± 0.07 pmol/mg DNA) was found to be substantial, yet considerably lower than that of DMBA, which exhibited a binding level of 6.4 ± 0.01 pmol/mg DNA under similar experimental conditions. nih.gov This difference in DNA adduction levels correlates well with their relative tumor-initiating activities, with DMBA being a more potent initiator. nih.gov
Further research has explored the metabolic pathways of these compounds. For instance, the hydroxylation of the 7-methyl group in DMBA is considered a critical step in its carcinogenic activation. medicopublication.com The metabolism of DMBA leads to a variety of metabolites, with the trans-3,4-dihydrodiol-1,2-epoxide being identified as the ultimate carcinogenic product. medicopublication.com Investigations into the metabolism of 7-MBA in mouse skin have similarly pointed to the bay-region diol-epoxide as the key reactive intermediate. nih.govnih.gov
When comparing 7-MBA with another related compound, 7-ethylbenz[a]anthracene (7-EBA), it was found that 7-EBA is much less active on mouse skin. nih.govnih.gov This difference is attributed to variations in their metabolic activation pathways. nih.govnih.gov While both are metabolized to a similar extent to their respective 8,9-dihydrodiols, the covalent binding of 7-MBA to DNA in mouse skin was found to be five times higher than that of 7-EBA. nih.gov This again highlights the strong correlation between the extent of DNA adduct formation and carcinogenic potential.
The following table summarizes the comparative DNA binding levels of 7-MBA and related PAHs in mouse epidermis.
| Compound | Total Covalent DNA Binding (pmol/mg DNA) |
| 7-Methylbenz(a)anthracene (7-MBA) | 0.37 ± 0.07 nih.gov |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | 6.4 ± 0.01 nih.gov |
| Dibenz[a,j]anthracene (B1218775) | 0.03 ± 0.01 nih.gov |
This data clearly illustrates the relative potency of these compounds in terms of their ability to form DNA adducts, a key determinant of their carcinogenic activity.
Structure Activity Relationship Studies and Mechanistic Insights for 7 Methylbenz a Anthracene 3,4 Dione
Influence of Methyl Substitution on Metabolic Activation and Biological Activity
The position of methyl substitution on the benz(a)anthracene (B33201) skeleton profoundly influences its metabolic fate and carcinogenic potential. The presence of a methyl group at the 7-position, as in 7-methylbenz(a)anthracene (7-MBA), significantly impacts its activation to genotoxic metabolites, including the 3,4-dione.
The metabolic activation of 7-MBA is considered to proceed through the formation of a bay-region dihydrodiol-epoxide, specifically trans-3,4-dihydro-3,4-dihydroxy-7-methyl-benz(a)anthracene 1,2-oxide. nih.gov Studies comparing 7-MBA with its ethyl analog, 7-ethylbenz(a)anthracene (B1196495) (7-EBA), have revealed that while both are metabolized to a similar extent, the profiles of their dihydrodiol metabolites differ. For 7-MBA, the primary dihydrodiols are the 8,9- and 5,6-derivatives, whereas for 7-EBA, the 8,9- and 1,2-diols are predominant. capes.gov.br This suggests that the bulkier ethyl group may sterically hinder metabolism at the K-region (5,6-position) and promote the formation of dihydrodiols in the angular benzo-ring. capes.gov.br
The methyl group in 7-MBA has been shown to enhance its biological activity compared to the unsubstituted benz(a)anthracene (BA) and its ethyl counterpart. In mouse skin, 7-MBA exhibits significantly higher covalent binding to DNA than both BA and 7-EBA, a finding that correlates with their relative carcinogenic activities. nih.govnih.gov The level of DNA binding for 7-MBA was found to be five and nine times higher than that of 7-EBA and BA, respectively. nih.gov Furthermore, 7-MBA binds to microsomal protein at a rate ten times that of 7-EBA. nih.gov
The comparison with 7,12-dimethylbenz(a)anthracene (DMBA), a potent carcinogen, further highlights the role of methyl substitution. The total covalent binding of 7-MBA to DNA in SENCAR mouse epidermis was determined to be 0.37 ± 0.07 pmol/mg DNA, which is significantly lower than that of DMBA (6.4 ± 0.01 pmol/mg DNA) but higher than that of dibenz[a,j]anthracene (B1218775) (0.03 ± 0.01 pmol/mg DNA), correlating with their respective tumor-initiating potencies. capes.gov.br
Table 1: Comparative DNA Binding of Benz(a)anthracene Derivatives in Mouse Epidermis
| Compound | Covalent Binding to DNA (pmol/mg) | Relative Carcinogenic Activity |
|---|---|---|
| Benz(a)anthracene (BA) | Low | Low |
| 7-Ethylbenz(a)anthracene (7-EBA) | Intermediate | Intermediate |
| 7-Methylbenz(a)anthracene (7-MBA) | 0.37 ± 0.07 | High |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | 6.4 ± 0.01 | Very High |
Data sourced from studies on SENCAR mouse epidermis. capes.gov.brnih.gov
Stereochemical Determinants in Dihydrodiol Oxidation and Diol Epoxide Reactivity
The metabolic formation of dihydrodiols from 7-MBA is a highly stereoselective process, leading to optically active metabolites. nih.gov The absolute configurations of the major dihydrodiol enantiomers of 7-MBA formed by rat liver microsomes have been identified as 1R,2R-, 3R,4R-, and 10R,11R-. nih.govnih.gov The major enantiomers of the trans-5,6- and trans-8,9-dihydrodiols have been determined to possess R,R absolute stereochemistry. nih.gov
The enzymatic oxidation of these dihydrodiols, a key step leading to the formation of diol epoxides and subsequently o-quinones, is also subject to stereochemical control. Studies using 3α-hydroxysteroid-dihydrodiol dehydrogenase from rat liver cytosol have shown that this enzyme can catalyze the oxidation of a wide array of polycyclic aromatic trans-dihydrodiols. The racemic trans-3,4-dihydrodiol of 7-MBA is completely oxidized, indicating that both stereoisomers are substrates for the enzyme. However, the oxidation of the 3,4-dihydrodiol of 7-MBA follows higher-order kinetics, which is attributed to different rates of oxidation for each stereoisomer. nih.gov
The reactivity of the resulting diol epoxides is a critical determinant of the ultimate biological activity of the parent PAH. The racemic bay-region anti-diol epoxides of 7-MBA, upon reaction with calf thymus DNA in vitro, produce similar DNA adduct profiles, primarily consisting of two deoxyguanosine and two deoxyadenosine (B7792050) adducts. nih.gov The major DNA adduct formed from 7-MBA in mouse epidermis has been identified as originating from the (+)-anti-7-MBADE reacting with deoxyguanosine. Additionally, minor adducts from the syn-diol epoxide with both deoxyguanosine and deoxyadenosine have been detected. capes.gov.br
Table 2: Predominant Stereochemistry of 7-Methylbenz(a)anthracene Metabolites
| Metabolite | Predominant Absolute Configuration |
|---|---|
| 1,2-Dihydrodiol | 1R,2R |
| 3,4-Dihydrodiol | 3R,4R |
| 5,6-Dihydrodiol | 5R,6R |
| 8,9-Dihydrodiol | 8R,9R |
| 10,11-Dihydrodiol | 10R,11R |
Determined from metabolism by rat liver microsomes. nih.govnih.gov
Comparative Mechanistic Analysis with other Polycyclic Aromatic Hydrocarbon ortho-Quinones
PAH o-quinones, including 7-methylbenz(a)anthracene-3,4-dione, are a class of reactive metabolites that can exert their toxicity through several mechanisms. A key feature of these compounds is their ability to undergo redox cycling. This process involves the one-electron reduction of the quinone (Q) to a semiquinone radical (Q•−), which can then reduce molecular oxygen to produce superoxide (B77818) anion radicals (O₂•−). The semiquinone is re-oxidized to the quinone, completing the cycle. This futile cycling generates a significant amount of reactive oxygen species (ROS), such as superoxide, hydrogen peroxide, and the highly reactive hydroxyl radical, leading to oxidative stress and damage to cellular components, including DNA.
PAH o-quinones are also potent electrophiles that can react with cellular nucleophiles. They can form both stable and depurinating adducts with DNA. nih.gov The formation of unstable adducts can lead to abasic sites in the DNA, which are mutagenic if not repaired. nih.gov The generation of ROS by PAH o-quinones can also lead to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a lesion that can lead to G to T transversion mutations. nih.gov
The reactivity of PAH o-quinones is influenced by their structure. For instance, in reactions with glutathione (B108866), the reactivity of various PAH o-quinones was found to follow the order: 7,12-dimethyl-benz[a]anthracene-3,4-dione > 12-methyl-BAQ, 7-methyl-BAQ and BAQ > BPQ (benzo[a]pyrene-7,8-dione). This suggests that methyl substitution in the bay and peri regions enhances the reactivity of the quinone with cellular thiols.
Furthermore, PAH o-quinones have been shown to inhibit the activity of protein kinase C (PKC), suggesting a role in the disruption of cellular signaling pathways. epa.gov This effect is observed in the absence of redox-cycling conditions and is attributed to the direct arylation of the enzyme by the o-quinone.
Table 3: Mechanistic Properties of Polycyclic Aromatic Hydrocarbon ortho-Quinones
| Property | Mechanism | Implication |
|---|---|---|
| Redox Cycling | Enzymatic and non-enzymatic reduction to semiquinone radicals, followed by reoxidation by molecular oxygen. | Generation of Reactive Oxygen Species (ROS), leading to oxidative stress and oxidative DNA damage. |
| DNA Adduct Formation | Covalent binding to DNA bases, forming both stable and unstable (depurinating) adducts. | Induction of mutations and genomic instability. |
| Electrophilicity | Reaction with cellular nucleophiles, such as glutathione and protein thiols. | Detoxification, but also potential for arylation and inactivation of critical proteins. |
| Enzyme Inhibition | Direct inhibition of enzymes such as protein kinase C. | Disruption of cellular signaling pathways. |
Advanced Research Methodologies in 7 Methylbenz a Anthracene 3,4 Dione Investigations
Analytical Techniques for Metabolite and Adduct Characterization
A combination of chromatographic and spectroscopic methods is employed to detect, identify, and quantify the metabolites and DNA adducts of 7-methylbenz(a)anthracene, including its 3,4-dione derivative.
High-Performance Liquid Chromatography (HPLC) for Dihydrodiol and Adduct Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of the complex mixtures of metabolites formed from 7-methylbenz(a)anthracene (7-MBA). In particular, reversed-phase and normal-phase HPLC are utilized to purify and isolate various dihydrodiol metabolites. For instance, the five possible dihydrodiols of 7-MBA, including the precursors to the bay-region diol epoxides, have been successfully separated and purified using a combination of these HPLC methods accustandard.com. The purification of these dihydrodiols is often a multi-step process, sometimes beginning with thin-layer chromatography (TLC) for initial separation, followed by preparative HPLC to obtain pure compounds nih.gov.
The resolving power of HPLC is also critical in the analysis of DNA adducts formed from 7-MBA. Following techniques like ³²P-postlabeling, HPLC is used to separate the different adducts, allowing for their identification and quantification. This has enabled researchers to identify specific deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) adducts formed from the anti- and syn-bay-region diol-epoxides of 7-MBA sciex.com.
Liquid Chromatography-Mass Spectrometry (LC/MS) for Identification and Quantification of Quinone Metabolites and Conjugates
Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem version (LC/MS/MS) are powerful tools for the identification and quantification of polar metabolites of polycyclic aromatic hydrocarbons (PAHs), such as quinones and their conjugates. While direct LC/MS analysis of 7-Methylbenz(a)anthracene-3,4-dione is not extensively detailed in the provided search results, the general applicability of LC/MS to PAH quinones and other oxygenated metabolites is well-established.
Different ionization techniques can be employed in LC/MS for the analysis of PAH derivatives. Atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) are commonly used. For instance, in the broader analysis of PAHs and their photo-oxidation products, APCI has been shown to provide high selectivity and sensitivity sciex.com. ESI, sometimes coupled with post-column derivatization using reagents like tropylium or silver nitrate, can also be effective for the analysis of PAHs that are otherwise difficult to ionize nih.govresearchgate.net.
The high sensitivity and specificity of LC/MS/MS, particularly in selected reaction monitoring (SRM) mode, allow for the detection of trace levels of metabolites in complex biological matrices. This makes it a suitable technique for quantifying quinone metabolites and their conjugates, such as glutathione (B108866) conjugates, which are known to be formed from 7-methylbenz(a)anthracene researchgate.net. The separation of isomers, which is crucial for distinguishing between different metabolites, is achieved by the chromatographic component of the system.
³²P-Postlabeling for Ultrasensitive DNA Adduct Detection and Profiling
The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts formed by carcinogens like 7-methylbenz(a)anthracene. This technique can detect as little as one adduct in 10⁹ to 10¹⁰ normal nucleotides. The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides.
This technique has been successfully applied to study the DNA adducts formed in mouse epidermis after topical application of 7-MBA sciex.com. The ³²P-labeled adducts are then typically separated by thin-layer chromatography (TLC) or HPLC, allowing for the creation of a DNA adduct profile sciex.comnih.gov. Through this method, researchers have determined the total covalent binding of 7-MBA to DNA and have identified the major adducts as being derived from the bay-region diol-epoxides of 7-MBA sciex.com. The combination of ³²P-postlabeling with HPLC analysis provides structural information about the specific nucleoside adducts formed nih.gov.
Below is a table summarizing the DNA adducts of 7-methylbenz[a]anthracene (B135024) identified using the ³²P-postlabeling technique.
| Adduct Type | Parent Diol-Epoxide | Nucleoside | Identification Status |
| Major Adduct | (+) anti-7-MBADE | Deoxyguanosine (dGuo) | Tentatively Identified |
| Minor Adduct | syn-7-MBADE | Deoxyguanosine (dGuo) | Detected |
| Minor Adduct | syn-7-MBADE | Deoxyadenosine (dAdo) | Detected |
| Minor Adduct | anti- or syn-7-MBADE | Deoxyadenosine (dAdo) | Detected |
Spectroscopic Methods for Stereochemical and Structural Elucidation (e.g., Circular Dichroism, NMR, UV)
A variety of spectroscopic techniques are indispensable for the structural and stereochemical elucidation of 7-methylbenz(a)anthracene metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the precise structure of metabolites. For example, the structures of the dihydrodiol metabolites of 7-MBA have been assigned based on their NMR spectral characteristics nih.gov. Proton NMR can also provide information about the preferred conformation of these molecules in solution.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to characterize the chromophores of the metabolites. The UV absorption spectra of the dihydrodiols of 7-MBA have been reported and are used as part of their identification process nih.gov.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a key technique for determining the absolute stereochemistry of chiral molecules. By comparing the CD spectra of 7-MBA dihydrodiol metabolites to those of benz[a]anthracene dihydrodiols with known absolute configurations, the stereochemistry of the major enantiomers of the 7-MBA dihydrodiols has been established accustandard.com.
Synthetic Strategies for Research Standards and Labeled Compounds
The availability of pure analytical standards is a prerequisite for the accurate identification and quantification of metabolites and for conducting toxicological studies.
Chemical Synthesis of this compound and its Related Metabolites
The chemical synthesis of this compound and its related metabolites is essential for obtaining the quantities needed for use as reference standards in analytical studies and for biological testing. While a specific, detailed synthesis for this compound was not found in the provided search results, general synthetic routes for substituted benz[a]anthracene-7,12-diones have been described and could likely be adapted.
The preparation of dihydrodiol metabolites of 7-methylbenz[a]anthracene has been achieved through the oxidation of the parent hydrocarbon using systems like an ascorbic acid-ferrous sulfate mixture nih.gov. The synthesis of various derivatives of 7- and 12-methylbenz[a]anthracene has also been reported, providing a basis for the preparation of a range of related compounds for research purposes researchgate.net. These synthetic efforts are crucial for confirming the structures of metabolites identified in biological systems and for investigating their biological activities.
Methods for the Synthesis of Stable DNA Adducts of ortho-Quinone Metabolites for Mechanistic Studies
The investigation of DNA damage mechanisms by ortho-quinone metabolites like this compound necessitates the synthesis of authentic DNA adduct standards. These standards are crucial for identifying and quantifying the specific lesions formed in biological systems. Several strategies have been developed for the chemical synthesis of stable adducts formed between polycyclic aromatic hydrocarbon (PAH) o-quinones and deoxyribonucleosides.
The primary synthetic approach involves the direct reaction of the o-quinone with a specific deoxyribonucleoside, such as 2'-deoxyguanosine (dGuo) or 2'-deoxyadenosine (dAdo). For instance, various PAH o-quinones have been successfully reacted with dGuo, typically under mild acidic conditions (e.g., a 1:1 mixture of acetic acid and water), to generate adducts. While some reactions, particularly at the N7 position of guanine, can lead to unstable depurinating adducts, modifications to reaction conditions can favor the formation of stable covalent bonds with exocyclic amino groups of purine bases.
Following the reaction, a multi-step purification and characterization process is essential.
Purification: The reaction mixture, containing unreacted starting materials and various adduct products, is typically subjected to reversed-phase high-performance liquid chromatography (HPLC). This technique separates the components based on their hydrophobicity, allowing for the isolation of individual adducts.
Characterization: Once purified, the structural identity of the synthesized adducts is confirmed using a combination of advanced analytical techniques. These methods provide definitive evidence of the adduct's structure, including the site of attachment on both the PAH and the nucleobase.
Table 1: Analytical Techniques for the Characterization of Synthesized PAH o-Quinone-DNA Adducts
| Analytical Method | Purpose |
|---|---|
| UV Spectroscopy | Provides initial information about the chromophore of the adduct, confirming the presence of the PAH moiety. |
| Mass Spectrometry (MS) | Determines the molecular weight of the adduct, confirming the covalent addition of the o-quinone to the deoxyribonucleoside. Electrospray ionization (ESI) is commonly used. |
| Tandem Mass Spectrometry (MS/MS) | Fragments the adduct ion to provide structural information about the connectivity of the molecule. |
| High-Field Proton Nuclear Magnetic Resonance (NMR) Spectroscopy | Offers detailed structural elucidation, confirming the precise location of the covalent bond between the quinone and the nucleobase and defining the stereochemistry of the adduct. |
These synthesized standards are indispensable for mechanistic studies, enabling researchers to conclusively identify the same adducts in DNA that has been exposed to the parent PAH or its metabolites in vitro and in vivo.
Development and Application of In Vitro Enzymatic and Cell-Based Assay Systems for Mechanistic Research
To elucidate the metabolic activation pathways and the subsequent cellular consequences of this compound, a variety of in vitro enzymatic and cell-based assay systems have been developed and applied.
Enzymatic Assay Systems:
A key pathway for the formation of this compound in biological systems is the enzymatic oxidation of its precursor, (+)-7-methylbenz[a]anthracene-3(S),4(S)-dihydrodiol. frontiersin.org This conversion is catalyzed by members of the aldo-keto reductase (AKR) superfamily. frontiersin.org In vitro assays using purified enzymes are critical for characterizing the kinetics and specificity of this metabolic activation step.
Enzyme Production: Human AKR isoforms, such as AKR1A1 and members of the AKR1C subfamily (AKR1C1-AKR1C4), are often produced using recombinant DNA technology. frontiersin.org cDNAs encoding these enzymes are overexpressed in systems like Escherichia coli, allowing for the production and purification of large quantities of active enzyme.
Activity Assays: The enzymatic activity is typically measured spectrophotometrically by monitoring the change in absorbance of the nicotinamide cofactor (NADP+ or NADPH) at 340 nm. The oxidation of the dihydrodiol is coupled to the reduction of NADP+ to NADPH. These assays are used to determine key kinetic parameters (Vmax and Km) for the specific substrate, providing a quantitative measure of the enzyme's efficiency. nih.gov
Table 2: Activity of Human AKR Isoforms in the Oxidation of PAH trans-dihydrodiols
| Enzyme | Substrate Specificity | Relevance to this compound |
|---|---|---|
| AKR1A1 | Displays high activity for the oxidation of several non-K-region trans-dihydrodiols, including 7-methylbenz[a]anthracene-3,4-diol. nih.gov It shows stereoselectivity, preferentially oxidizing specific enantiomers. frontiersin.orgnih.gov | A key enzyme in the metabolic activation pathway leading to the formation of this compound. frontiersin.orgnih.gov |
Cell-Based Assay Systems:
Cell-based assays provide a more biologically complex system to study the metabolism of 7-methylbenz[a]anthracene, the resulting DNA damage, and other cellular responses.
Cell Line Selection: The choice of cell line is crucial. Human lung adenocarcinoma cells (A549) are frequently used because they constitutively express high levels of AKR1C enzymes, making them a relevant model for studying PAH activation in the lung. acs.org Other cell lines, such as human breast epithelial cancer cells (MCF-7) or myeloid cell lines (K562, KG1a), have been used to investigate the metabolism and effects of structurally similar PAHs. nih.govnih.gov
Application in Mechanistic Research:
Metabolite Identification: Cells are incubated with the parent compound, 7-methylbenz(a)anthracene, or its dihydrodiol precursor. The formation of this compound and other metabolites in the cell lysates or culture medium is then analyzed, often by HPLC-MS.
DNA Damage Assessment: Following exposure, cellular DNA is isolated and analyzed for damage. The Comet assay can be used to measure DNA strand breaks, while more specific techniques like ³²P-postlabeling are employed to detect and quantify stable DNA adducts. nih.govnih.gov These methods allow researchers to directly link the metabolic activation of the PAH in a cellular context to the induction of genotoxicity.
Investigating Cellular Pathways: Cell-based systems are also used to explore the broader cellular response to the compound. This includes studying the induction of oxidative stress, the activation of DNA repair pathways, and the initiation of apoptosis (programmed cell death). nih.gov Molecular tools like RNA interference (RNAi) can be used to knock down the expression of specific enzymes, such as AKR1C3, to confirm their role in mediating the observed DNA damage. nih.gov
These in vitro and cell-based models are powerful tools that bridge the gap between simple chemical reactions and the complex biological processes that occur in a whole organism, providing detailed mechanistic insights into the activity of this compound.
Q & A
Q. How do the catalytic kinetics of 7-MBAQ metabolism by aldo-keto reductases (AKRs) compare to other PAH o-quinones?
- Data Interpretation : 7-MBAQ exhibits a kcat/Km ratio of 1.6 min<sup>−1</sup> μM<sup>−1</sup> with AKRs, lower than 5-Methyl-chrysene-7,8-dione (10.1 min<sup>−1</sup> μM<sup>−1</sup>) but higher than B[a]P-7,8-dione (0.7 min<sup>−1</sup> μM<sup>−1</sup>) . Substrate inhibition is observed, requiring Michaelis-Menten models with inhibition constants (Ki) for accurate kinetic analysis. Metabolite profiling reveals a 53:47 ratio of M1:M2 products, suggesting competing reduction pathways .
Q. What experimental strategies resolve contradictions in mutagenicity data for 7-MBAQ?
- Conflict Analysis : While 7-MBAQ lacks mutagenicity in Ames tests (TA98/TA100 strains) , it induces oxidative DNA damage via cytochrome P450 reductase-mediated redox cycling . To reconcile this, combine bacterial mutagenesis assays with mammalian cell models (e.g., comet assays or γ-H2AX foci detection) and include metabolic activation systems (e.g., S9 fractions).
Q. How does 7-MBAQ’s metabolic activation pathway influence its carcinogenic potential compared to diol-epoxide derivatives?
- Mechanistic Insight : 7-MBAQ is metabolized to dihydrodiols (e.g., 3,4-dihydrodiol) in mouse skin microsomes, with covalent DNA binding levels 5–9× higher than non-methylated analogs . However, its cytotoxicity is significantly lower than diol-epoxide derivatives (e.g., DMBA-3,4-diol-1,2-epoxide), as shown in H358 lung cell models . Use <sup>32</sup>P-postlabeling assays to quantify DNA adducts and compare tumorigenic outcomes in initiation-promotion mouse models.
Q. What controls are critical when studying 7-MBAQ’s interaction with cellular redox systems?
- Experimental Rigor : Include (1) antioxidants (e.g., catalase, superoxide dismutase) to isolate ROS-mediated effects, (2) thiol donors (e.g., GSH) to assess detoxification capacity, and (3) NADPH-regenerating systems to sustain cytochrome P450 reductase activity . Monitor intracellular GSH/GSSG ratios via HPLC or fluorescent probes (e.g., monochlorobimane).
Key Recommendations for Researchers
- Toxicity Studies : Prioritize diol-epoxide derivatives for mechanistic carcinogenesis studies due to their higher biological activity .
- Metabolic Profiling : Use LC-MS/MS to distinguish M1/M2 metabolites and quantify their relative contributions to DNA damage .
- Safety Protocols : Adopt NIOSH Control Banding guidelines, including HEPA filtration and wet cleanup methods, to minimize airborne exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
